Pyrazinium compounds
Pyrazinium compounds are a class of organic compounds characterized by the pyrazine ring with an additional positively charged nitrogen atom, typically derived from substituting a hydrogen atom on one of the carbon atoms in the pyrazine ring. These compounds exhibit various physical and chemical properties depending on their functional groups and substitution patterns.
Pyrazinium compounds find applications in numerous fields including pharmaceuticals, agrochemicals, and dyeing industries due to their excellent solubility and reactivity. In the pharmaceutical sector, they are often used as precursors for synthesizing bioactive molecules with potential therapeutic effects. For instance, certain pyrazinium derivatives have shown promising activities against various diseases such as cancer and infectious diseases.
In agrochemicals, these compounds can act as herbicides or fungicides by disrupting key biological processes in target organisms. Additionally, they are also utilized in dyeing industries where their electron-donating nature allows for efficient coloring of fabrics without the need for harsh conditions. The versatility of pyrazinium compounds lies in their ability to form stable complexes with metal ions and their capability to undergo various redox reactions, making them valuable intermediates in organic synthesis processes.

Structure | Chemical Name | CAS | MF |
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1,1'-Ethylene-2,2'-bipyridylium ion | 231-36-7 | C12H10N2 |
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2(1H)-Pyrazinone,4-oxide | 3735-46-4 | C4H4N2O2 |
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Pyrazine, 2,3-diphenyl-, 1-oxide | 61578-13-0 | C16H12N2O |
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Ethanone,1-(3,?-dimethyl-2-pyrazinyl)- | 72797-17-2 | C16H20N4O2 |
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Pyrazinium, 1-methyl- | 17066-96-5 | C5H7N2 |
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2,5-DIMETHYL PYRAZINE N-OXIDE | 6890-37-5 | C6H8N2O |
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3-Methylpyrazine 1-oxide | 25594-37-0 | C5H6N2O |
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2-methyl-Pyrazine 1-oxide | 31396-35-7 | C5H6N2O |
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3-Chloro-1-methylpyrazin-1-ium iodide | 34260-02-1 | |
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Pyrido[1,2-a]pyrazin-5-ium(8CI,9CI) | 1074-08-4 | C8H7N2 |
Related Literature
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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